Regiochemical Specificity: 4,4-Difluoro Substitution Is the Pharmacophoric Requirement in IL-17 Modulator Patents and Clinical Candidates
The 4,4-difluorocyclohexylmethyl group—derivable from (4,4-difluorocyclohexyl)methanesulfonyl chloride—is specifically required in multiple high-value drug candidates. AZD‑1940 (AstraZeneca) incorporates this exact moiety for cannabinoid CB1/CB2 receptor agonism (pKi = 7.93 for CB1R, 9.06 for CB2R) . GSK8814 uses the 4,4-difluorocyclohexylmethoxy group for ATAD2 bromodomain inhibition (pIC₅₀ = 7.3, pKi = 8.9) . Patent WO 2021/204801 (UCB Biopharma) explicitly claims substituted 4,4-difluorocyclohexyl derivatives—not the 2,2‑ or 3,3‑ regioisomers—as IL‑17 modulators [1]. A related IL‑17 modulator (compound 61) incorporating the 4,4-difluorocyclohexyl scaffold achieves pIC₅₀ = 9.1 in IL‑17 inhibition assays . By contrast, no equivalent clinical candidate or lead‑series patent exists for the 2,2‑ or 3,3‑difluorocyclohexylmethyl isomers.
| Evidence Dimension | Presence in clinical/preclinical candidates and patents |
|---|---|
| Target Compound Data | 3+ clinical/preclinical candidates (AZD-1940, GSK8814, IL-17 modulator 6); dedicated patent WO 2021/204801 |
| Comparator Or Baseline | 2,2-difluoro isomer: 0 known clinical candidates; 3,3-difluoro isomer: 0 known clinical candidates |
| Quantified Difference | Target compound is the exclusive regioisomer represented in drug discovery programs; IL-17 modulator pIC₅₀ = 9.1 for 4,4-difluoro series |
| Conditions | IL-17A AlphaLISA assay; CB1/CB2 binding assays; ATAD2 BROMOscan |
Why This Matters
For drug discovery programs targeting IL-17, cannabinoid receptors, or ATAD2, the 4,4-difluoro regioisomer is the validated pharmacophoric pattern, not an arbitrary fluorination choice.
- [1] Chovatia, P. T. et al. (UCB Biopharma SRL). WO 2021/204801 A1. https://patents.justia.com/patent/20230271951 View Source
